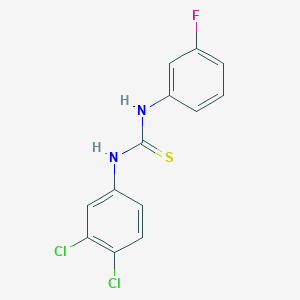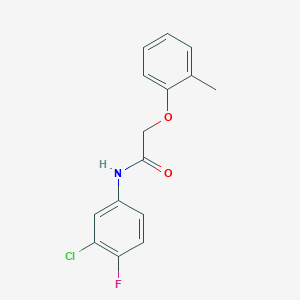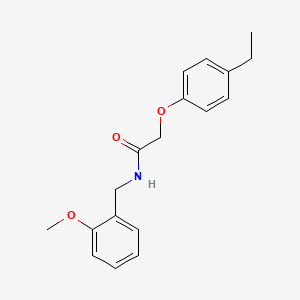
N-(1-ethylpropyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-3-phenylacrylamide, also known as EP3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EP3 is a member of the acrylamide family and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-3-phenylacrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as an anticancer agent. N-(1-ethylpropyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In materials science, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as a monomer for the synthesis of novel polymers with unique properties. In polymer chemistry, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as a crosslinking agent for the synthesis of hydrogels with various applications, such as drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. N-(1-ethylpropyl)-3-phenylacrylamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell proliferation and survival. N-(1-ethylpropyl)-3-phenylacrylamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in cancer progression. Additionally, N-(1-ethylpropyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-ethylpropyl)-3-phenylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-ethylpropyl)-3-phenylacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that N-(1-ethylpropyl)-3-phenylacrylamide inhibits the growth of tumors in animal models, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylpropyl)-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has shown promising anticancer activity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. One limitation is that the mechanism of action of N-(1-ethylpropyl)-3-phenylacrylamide is not fully understood, making it difficult to optimize its activity. Another limitation is that N-(1-ethylpropyl)-3-phenylacrylamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors in the development of drugs.
Direcciones Futuras
There are several future directions for the research of N-(1-ethylpropyl)-3-phenylacrylamide. One direction is to further elucidate its mechanism of action and optimize its activity as an anticancer agent. Another direction is to explore its potential as a monomer for the synthesis of novel polymers with unique properties. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N-(1-ethylpropyl)-3-phenylacrylamide, which are important factors in the development of drugs. Finally, N-(1-ethylpropyl)-3-phenylacrylamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
Métodos De Síntesis
N-(1-ethylpropyl)-3-phenylacrylamide is synthesized through a reaction between 3-phenylacrylic acid and 1-ethylpropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propiedades
IUPAC Name |
(E)-N-pentan-3-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13(4-2)15-14(16)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3,(H,15,16)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNQDFEHZIEGP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)

![N-[2-(acetylamino)phenyl]propanamide](/img/structure/B5771867.png)

![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)

![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)